

# Ac-PAL-AMC: A Specific Tool for Interrogating Immunoproteasome Activity

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Compound of Interest		
Compound Name:	Ac-PAL-AMC	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The immunoproteasome, an isoform of the proteasome induced by inflammatory cytokines such as interferon-gamma (IFN- $\gamma$ ), plays a crucial role in the adaptive immune response by generating peptides for presentation on MHC class I molecules.[1][2] Its distinct catalytic subunit composition— $\beta$ 1i (LMP2),  $\beta$ 2i (MECL-1), and  $\beta$ 5i (LMP7) replacing their constitutive counterparts ( $\beta$ 1,  $\beta$ 2, and  $\beta$ 5)—results in altered proteolytic specificities.[1][3] Understanding the unique activity of the immunoproteasome is paramount for research in immunology, oncology, and autoimmune diseases. The fluorogenic substrate Ac-Pro-Ala-Leu-AMC (Ac-PAL-AMC) has emerged as a valuable tool for specifically probing the activity of the  $\beta$ 1i subunit.[4] This guide provides a comprehensive overview of Ac-PAL-AMC's specificity, quantitative data on its performance, detailed experimental protocols, and visualizations of relevant pathways and workflows.

## Specificity of Ac-PAL-AMC for the β1i Subunit

**Ac-PAL-AMC** is a synthetic peptide conjugated to a fluorescent aminomethylcoumarin (AMC) group. Cleavage of the peptide by the proteasome liberates free AMC, resulting in a fluorescent signal that can be quantified to measure enzymatic activity. The peptide sequence, Pro-Ala-Leu, is preferentially recognized and cleaved by the  $\beta$ 1i subunit of the immunoproteasome. Studies have demonstrated that **Ac-PAL-AMC** is readily hydrolyzed by the immunoproteasome, but not significantly by the constitutive proteasome. This specificity is attributed to the altered substrate binding pocket of the  $\beta$ 1i subunit compared to the  $\beta$ 1 subunit.



Specifically, the substitution of arginine at position 53 in  $\beta1$  with leucine in  $\beta1$  creates a neutral binding pocket that favors the leucine residue in the **Ac-PAL-AMC** substrate.

# **Quantitative Data Summary**

The following table summarizes the key quantitative parameters related to the use of **Ac-PAL-AMC** for measuring immunoproteasome activity.



Parameter	Value	Cell/System	Notes	Reference
Working Concentration	20-50 μΜ	General Assay	Recommended concentration for measuring caspase-like activity.	
50-200 μΜ	General Assay	Recommended for determining branched amino acid preferring activity.		
12.5 μΜ	HeLa Cell Lysates	Cost-effective concentration generating strong, linear signals.		
30 μΜ	RPMI-8226 Cell Lysates	Used to measure β1i activity.	-	
Fluorescence Wavelengths	Ex: 345 nm / Em: 445 nm		-	
Ex: 351 nm / Em: 430 nm		-		
Ex: 360 nm / Em: 460 nm	-			
Ex: 380 nm / Em: 460 nm	-			
Fold Induction of Activity	5.2-fold increase	IFN-γ-treated HeLa Cells	Increase in fluorescence signal upon immunoproteaso me induction.	_



Inhibition by β1i Inhibitor	Almost complete inhibition	Purified Immunoproteaso me	Pre-treatment with UK101 (a β1i-selective inhibitor) abolished hydrolysis.
Modest decrease (up to 53%)	IFN-y-treated HeLa Cell Lysates	Inhibition with ONX-0914 (a \$5i-specific inhibitor). This suggests some indirect effect or off-target activity at higher concentrations.	

# Experimental Protocols Preparation of Cell Lysates for Immunoproteasome Activity Assay

This protocol is adapted from methodologies used for assessing immunoproteasome activity in cell culture.

#### Materials:

- Cells of interest (e.g., HeLa cells)
- Recombinant interferon-gamma (IFN-y)
- Phosphate-buffered saline (PBS)
- Proteasome activity lysis buffer (25 mM Tris-HCl [pH 7.5], 5 mM MgCl<sub>2</sub>, 10% glycerol, 1 mM
   ATP, 1 mM DTT, 1x protease inhibitor cocktail)
- Bradford assay reagent



#### Procedure:

- Culture cells to approximately 30% confluency.
- To induce immunoproteasome expression, treat cells with 500 U/ml of IFN-y for 48 hours.
   Include an untreated control group.
- Harvest cells by washing with PBS and pelleting via centrifugation.
- Lyse the cell pellet with proteasome activity lysis buffer.
- Centrifuge the lysate at 17,000 x g for 20 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using the Bradford assay.
   The recommended concentration for the assay is 2-5 mg/ml.
- Lysates can be used immediately or stored at -80°C.

## Fluorometric Assay for β1i Activity using Ac-PAL-AMC

This protocol outlines the steps for measuring the caspase-like activity of the  $\beta 1$ i subunit in cell lysates.

#### Materials:

- Cell lysates (prepared as described above)
- Ac-PAL-AMC substrate (stock solution in DMSO, ≥10 mM)
- Proteasome activity assay buffer (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT)
- Black 96-well microplate
- Plate reader capable of fluorescence detection

#### Procedure:

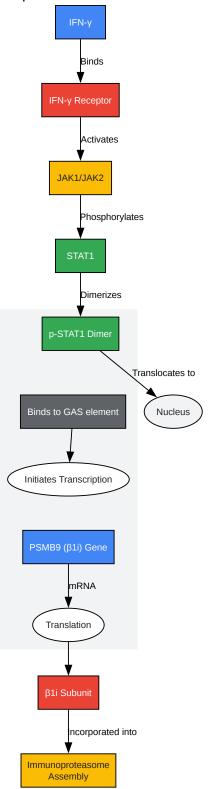


- Prepare a working solution of **Ac-PAL-AMC** in the proteasome activity assay buffer. The final concentration in the well should be between 12.5 μM and 50 μM.
- In a black 96-well plate, add 10  $\mu$ l of cell lysate to each well. For each sample, prepare triplicate wells.
- As a negative control, include wells with lysate from cells not treated with IFN-y. A substrateonly blank (assay buffer and Ac-PAL-AMC without lysate) should also be included to measure background fluorescence.
- Initiate the reaction by adding 90 µl of the Ac-PAL-AMC working solution to each well, bringing the total volume to 100 µl.
- Immediately place the plate in a pre-warmed (30°C or 37°C) plate reader.
- Measure the fluorescence intensity kinetically over a period of 15 to 60 minutes, with readings taken every 1-3 minutes. Use an excitation wavelength of 345-380 nm and an emission wavelength of 430-460 nm.
- The rate of increase in fluorescence (RFU/min) is proportional to the proteasome activity. Calculate the linear slope of the kinetic curve for each well.
- Subtract the background fluorescence from the sample readings and average the values for the triplicates.

# Visualizations Signaling Pathway for Immunoproteasome Induction



#### Immunoproteasome Induction Pathway



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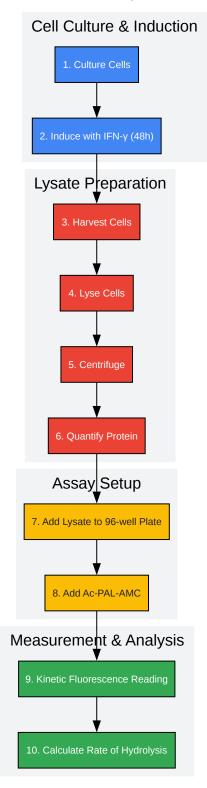


Caption: IFN-y signaling cascade leading to the transcription and translation of the  $\beta$ 1i subunit and subsequent immunoproteasome assembly.

# **Experimental Workflow for Measuring β1i Activity**



Ac-PAL-AMC Assay Workflow



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Caption: Step-by-step workflow for the quantification of  $\beta$ 1i activity using **Ac-PAL-AMC** from cell lysates.

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